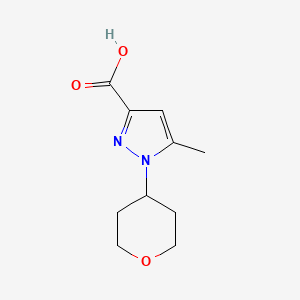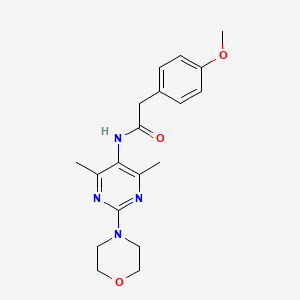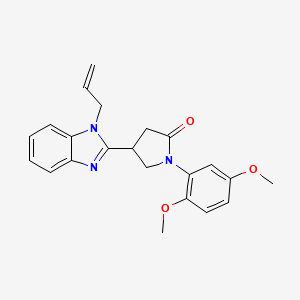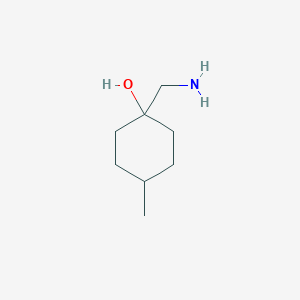![molecular formula C23H37NO2S B2368392 N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide CAS No. 780788-42-3](/img/structure/B2368392.png)
N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TCS-1102 and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including structures similar to N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide, have been utilized in catalytic processes. For instance, they are involved in the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts. These precatalysts have shown high efficiency in transfer hydrogenation reactions under air and without the need for dried or degassed substrates (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).
Pharmaceutical Research
Sulfonamide derivatives, which share structural similarities with this compound, have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Research has indicated that certain synthesized sulfonamide derivatives exhibit significant biological activities, showing promise in therapeutic applications (Ş. Küçükgüzel et al., 2013).
Molecular Biology and Biochemistry
In the field of molecular biology and biochemistry, compounds like this compound are studied for their biotransformation properties. For instance, the metabolism of similar compounds has been investigated in vitro with microsomes and employing microbial models. Such studies are crucial in understanding the pharmacokinetics and metabolic pathways of new drug candidates (K. Słoczyńska et al., 2018).
Material Science and Applied Chemistry
Sulfonamide compounds are also significant in material science and applied chemistry. They are used in the synthesis of novel materials with potential applications in various fields. For example, their role in the development of new dyes and coatings for textiles demonstrates their versatility and utility in applied chemistry (H. Mohamed, B. F. Abdel-Wahab, & H. Fahmy, 2020).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2S/c1-16(2)20-14-21(17(3)4)23(22(15-20)18(5)6)27(25,26)24-13-12-19-10-8-7-9-11-19/h10,14-18,24H,7-9,11-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGYQVMQNZMRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCC2=CCCCC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)


![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)



![6-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2368328.png)
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)
